![molecular formula C7H6BrN3O B2450845 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2092310-45-5](/img/structure/B2450845.png)

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

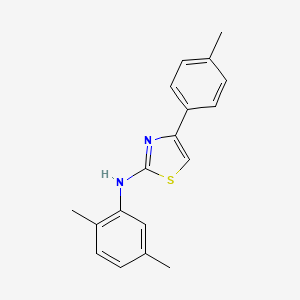

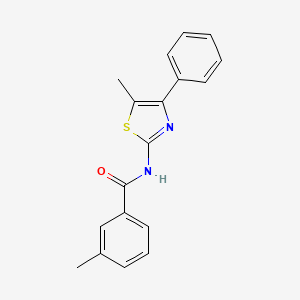

6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 2092310-45-5 . It has a molecular weight of 228.05 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One approach involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H6BrN3O/c1-12-7-2-6-9-3-5(8)4-11(6)10-7/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 228.05 and a molecular formula of C7H6BrN3O .Applications De Recherche Scientifique

X-Ray Analysis in Chemical Structure Elucidation

X-ray analysis has been employed to elucidate the chemical structures of compounds related to 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine. For instance, the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidine was determined using X-ray analysis, highlighting the utility of this technique in confirming molecular configurations and bonding arrangements (Clayton et al., 1980).

Synthesis and Tautomerism Studies

Studies on 2-Hydroxypyrazolo[1,5-a]pyridine, a compound similar to this compound, have shown its ability to undergo various chemical reactions such as nitrosation, nitration, and bromination. These reactions highlight the reactivity of the pyrazolo[1,5-a]pyrimidine ring system and its potential for generating diverse derivatives (Ochi et al., 1976).

Antiviral Activity Studies

Compounds related to this compound have been studied for their antiviral activities. For example, 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 showed inhibitory activity against retroviruses in cell culture, indicating the potential of pyrazolo[1,5-a]pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).

Synthetic Methodology Development

Research has focused on developing synthetic methodologies using pyrazolo[1,5-a]pyrimidine derivatives. A study described a phenoxide leaving group SNAr strategy for preparing 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds in organic synthesis (Catalano et al., 2015).

Phosphodiesterase Inhibition Studies

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as adenosine cyclic 3',5'-phosphate (cAMP) phosphodiesterase (PDE) inhibitors. These studies provide insights into the potential therapeutic applications of these compounds in modulating cAMP levels in various tissues (Springer et al., 1982).

Mécanisme D'action

While the specific mechanism of action for 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which makes them useful in the study of the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them a promising area for future research .

Propriétés

IUPAC Name |

6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-7-2-6-9-3-5(8)4-11(6)10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNNAKQRJCXWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(C=NC2=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2450767.png)

![1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2450770.png)

![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2450774.png)

![6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2450780.png)

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)

![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)